molecular formula C13H14ClF2NO B2631197 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethan-1-one CAS No. 2327246-27-3

2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethan-1-one

Cat. No.: B2631197
CAS No.: 2327246-27-3
M. Wt: 273.71
InChI Key: HFKGQFRTTYXHSA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4,4-difluoropiperidine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: May be used in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. These targets may include receptors or enzymes that play a role in the compound’s pharmacological effects. The exact pathways and molecular interactions would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4-fluoropiperidin-1-yl)ethan-1-one: Similar structure but with one fluorine atom.

    2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethan-1-one: Lacks fluorine atoms.

    2-(4-Chlorophenyl)-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one: Contains methyl groups instead of fluorine.

Uniqueness

The presence of two fluorine atoms in the piperidine ring of 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethan-1-one may confer unique properties, such as increased lipophilicity or altered metabolic stability, compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO/c14-11-3-1-10(2-4-11)9-12(18)17-7-5-13(15,16)6-8-17/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGQFRTTYXHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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